N-甲基异吲哚林-2-胺盐酸盐

描述

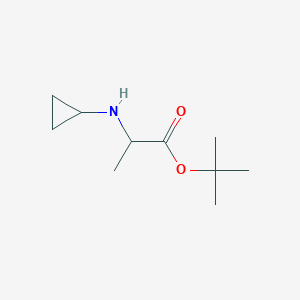

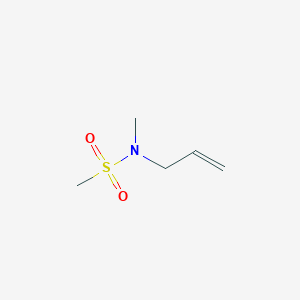

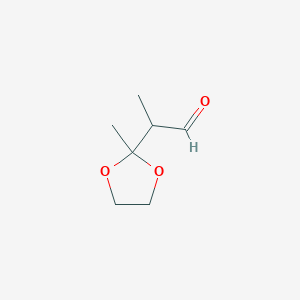

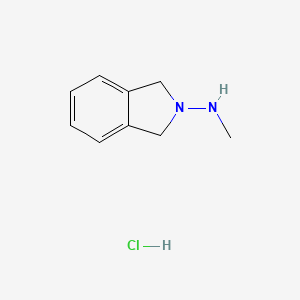

N-Methylisoindolin-2-amine hydrochloride is a chemical compound with the formula C9H13ClN2 and a molecular weight of 184.67 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of N-Methylisoindolin-2-amine hydrochloride involves a reaction with a core scaffold, which first reacts with N-methylisoindolin-2-amine hydrochloride to obtain monoacid derivatives, and then an acylation reaction with ethylenediamine derivatives to configure the side chain of this moiety . Another method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of N-Methylisoindolin-2-amine hydrochloride is represented by the formula C9H13ClN2 . The exact mass of the compound is 184.076721 .Physical and Chemical Properties Analysis

N-Methylisoindolin-2-amine hydrochloride has a molecular weight of 184.67 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .科学研究应用

1. 血压和血管平滑肌效应

研究表明,某些异喹啉类化合物(包括与 N-甲基异吲哚林-2-胺盐酸盐相关的化合物)可以影响血压、脉搏、呼吸和血管平滑肌。这些作用归因于化合物的化学结构,分子基团的变化导致升压和降压活性之间的差异 (Fassett & Hjort, 1938)。

2. 异吲哚啉-1-酮衍生物的合成

与 N-甲基异吲哚林-2-胺盐酸盐相关的取代异吲哚啉-1-酮的合成已通过钯催化的反应实现。此过程允许在温和条件下创建各种衍生物,展示了该化合物合成化学中的多功能性 (Cao, McNamee, & Alper, 2008)。

3. 抗增殖活性

与 N-甲基异吲哚林-2-胺盐酸盐密切相关的异吲哚啉衍生物已显示出对各种细胞系的抗增殖活性。这表明在癌症研究和治疗中可能的应用 (Sović et al., 2011)。

4. 神经学意义

研究发现大鼠大脑中存在类似于 N-甲基异吲哚林-2-胺盐酸盐的化合物,表明其在帕金森病等神经系统疾病中发挥作用。这为研究此类化合物的神经学效应和潜在治疗用途开辟了途径 (Kohno, Ohta, & Hirobe, 1986)。

5. 电催化合成

一种用于构建取代异吲哚啉酮的无金属电催化方法证明了该化合物在绿色化学中的潜力。这种方法环保且高效,表明该化合物在可持续化学合成中的实用性 (Zirong Zou et al., 2021)。

作用机制

Target of Action

It’s worth noting that indole derivatives, which n-methylisoindolin-2-amine hydrochloride is part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often resulting in changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-Methylisoindolin-2-amine hydrochloride could potentially affect a wide range of biochemical pathways.

Result of Action

One study mentioned that a compound with a similar structure showed significant spla2 inhibition activity , suggesting that N-Methylisoindolin-2-amine hydrochloride might have similar effects.

生化分析

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the indole derivative.

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

属性

IUPAC Name |

N-methyl-1,3-dihydroisoindol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c1-10-11-6-8-4-2-3-5-9(8)7-11;/h2-5,10H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRBYDYNADGXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1CC2=CC=CC=C2C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。